

Section 1: Comparative Analysis of Physicochemical Properties

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Compound of Interest

Compound Name: 2-Chloro-3,5-dibromo-4-methylpyridine

Cat. No.: B1593453

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The seemingly minor changes in the placement of chloro and bromo substituents on the 4-methylpyridine core lead to distinct physical properties. These differences, summarized in Table 1, are critical for practical considerations such as solvent selection, reaction setup, and purification strategies. For instance, variations in melting points can affect handling, while differences in molecular weight are crucial for stoichiometric calculations and characterization.

Table 1: Physicochemical Properties of **2-Chloro-3,5-dibromo-4-methylpyridine** and Its Structural Analogues

Compound Name	Structure	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Key Characteristics
2-Chloro-3,5-dibromo-4-methylpyridine (Reference)	<chem>Clc1c(Br)c(C)c(Br)cn1</chem>	<chem>C6H4Br2ClN</chem>	285.37	1000017-92-4	Potent antimicrobial properties; used in agrochemical and pharmaceutical synthesis. [1]
2,5-Dibromo-4-methylpyridine	<chem>Brc1cc(Br)c(C)cn1</chem>	<chem>C6H5Br2N</chem>	250.92	3430-26-0	Versatile platform for creating complex organic molecules; soluble in common organic solvents. [4]
5-Bromo-2-chloro-4-methylpyridine	<chem>Clc1cc(Br)c(C)cn1</chem>	<chem>C6H5BrClN</chem>	206.47	778611-64-6	A common building block in medicinal chemistry.
2-Bromo-3-chloro-4-methylpyridine	<chem>Clc1c(Br)ncc(C)c1</chem>	<chem>C6H5BrClN</chem>	206.47	884495-42-5	A distinct substitution pattern offering different reactivity profiles. [5]

2-Bromo-4-chloro-3-methylpyridine	<chem>Clc1cnc(Br)c(C)c1</chem>	<chem>C6H5BrClN</chem>	206.47	1211521-46-8	Isomeric analogue used as a versatile small molecule scaffold.[6]
3,5-Dibromo-4-chloro-2-methylpyridine	<chem>Clc1c(Br)c(Br)c(C)cn1</chem>	<chem>C6H4Br2ClN</chem>	285.36	1188024-01-2	A highly substituted pyridine offering unique steric and electronic properties.[7]

Section 2: Reactivity Profiles: A Comparative Study

The synthetic utility of these analogues is primarily defined by their reactivity in two key classes of reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (S_NAr). The choice of halogen (Br vs. Cl) and its position on the pyridine ring are the dominant factors governing reaction outcomes.

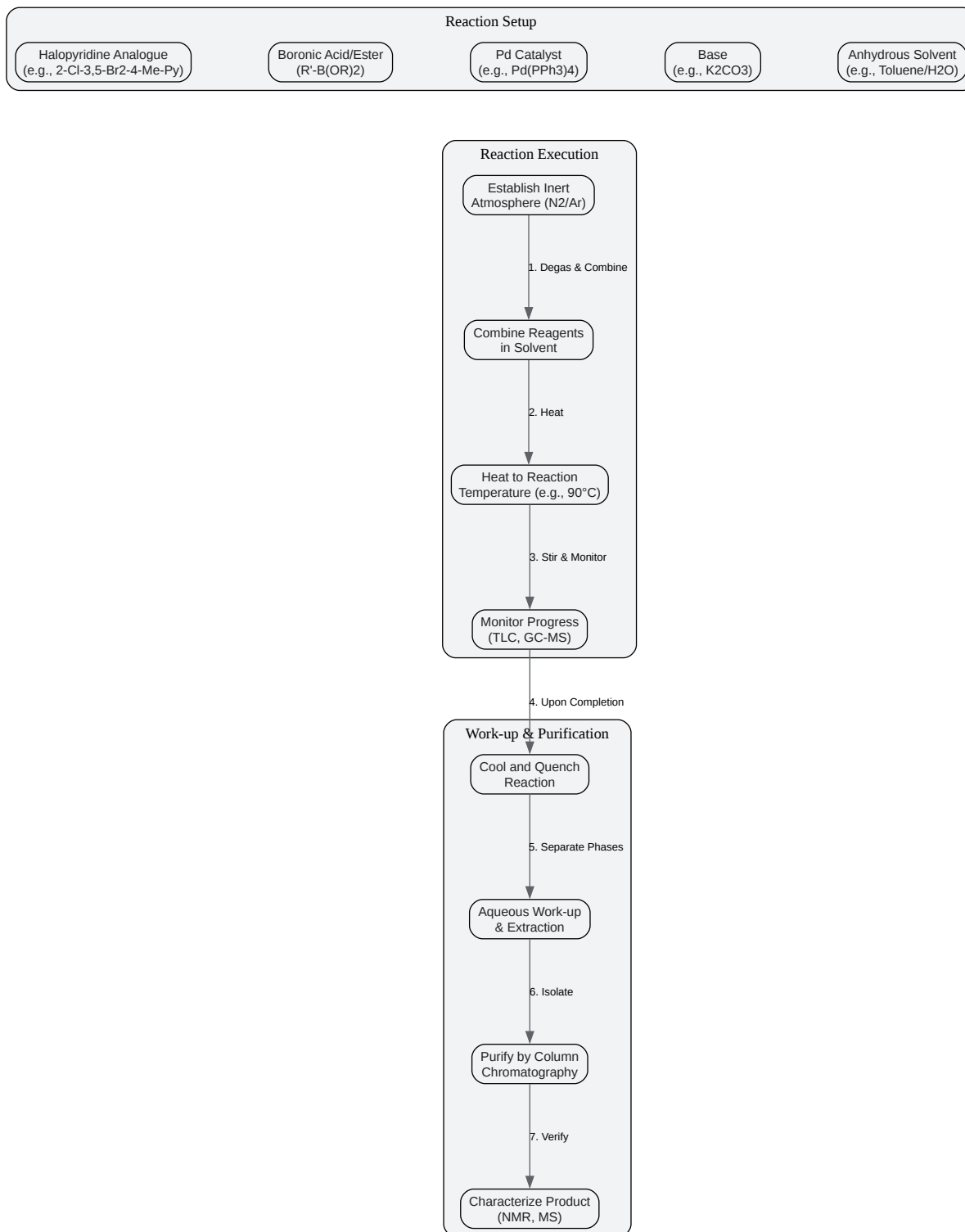
Palladium-Catalyzed Cross-Coupling Reactions

In cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[3][8] The C-Br bond is weaker than the C-Cl bond, making bromo-substituted positions significantly more reactive.[9][10] This allows for selective functionalization of polyhalogenated pyridines.

- Reactivity Hierarchy: C-I > C-Br > C-Cl.[10]
- Practical Implication: For a molecule like the reference compound, **2-Chloro-3,5-dibromo-4-methylpyridine**, cross-coupling reactions will preferentially occur at the C3 or C5 positions (C-Br bonds) before reacting at the C2 position (C-Cl bond). This inherent selectivity is a

powerful tool for sequential, site-specific modifications. Milder reaction conditions can be used to target the C-Br bonds, while more forcing conditions (higher temperatures, more active catalysts) are required to engage the C-Cl bond.[9]

Below is a generalized workflow for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.



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Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to cross-coupling, SNAr reactivity is often enhanced by more electronegative halogens. The general trend is $F > Cl > Br > I$.^[3] The electron-withdrawing nature of the halogen stabilizes the negatively charged Meisenheimer complex intermediate, which is the rate-determining step. Therefore, chloro-substituted positions are generally more susceptible to displacement by nucleophiles than bromo-substituted ones. The positions ortho and para to the ring nitrogen are electronically activated for SNAr, making the C2 position a prime site for this transformation.

Causality: The higher electronegativity of chlorine withdraws electron density more effectively, stabilizing the transition state of the nucleophilic attack. This makes 2-chloro-substituted pyridines more reactive in SNAr reactions compared to their 2-bromo counterparts.^[3]

Section 3: Biological Activity and Structure-Activity Relationships (SAR)

Pyridine derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.^{[11][12][13]} The specific halogenation pattern of the pyridine ring is a critical determinant of this activity.

- **Lipophilicity and Membrane Permeability:** Halogens increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and reach its target. The type and number of halogens allow for fine-tuning of this property.
- **Metabolic Stability:** The C-X bond can block sites of metabolic oxidation, increasing the half-life of a drug candidate.
- **Target Binding:** Halogens can participate in halogen bonding, a non-covalent interaction with biological targets that can significantly improve binding affinity and selectivity.

For example, studies on substituted imidazo[4,5-b]pyridines have shown that the presence of a bromine atom on the pyridine nucleus can contribute to promising antiproliferative activity against cancer cells.^[12] Similarly, various halogenated pyridine derivatives have demonstrated potent antibacterial and antifungal activities.^{[11][14]} The choice of analogue allows researchers

to systematically probe the structure-activity relationship (SAR) to optimize for potency and selectivity.

Section 4: Experimental Protocols

To ensure reproducibility and provide a practical framework for comparison, the following detailed protocols are provided.

Protocol 1: Comparative Kinetic Analysis of Suzuki-Miyaura Coupling Reactivity

This experiment is designed to quantitatively compare the reactivity of different C-X bonds.

Objective: To determine the relative reaction rates for the Suzuki-Miyaura coupling of phenylboronic acid with 2-Chloro-5-bromo-4-methylpyridine versus 2,5-Dibromo-4-methylpyridine.

Methodology:

- Preparation of Stock Solutions:
 - Prepare a 0.1 M stock solution of each halopyridine in anhydrous, degassed 1,4-dioxane.
 - Prepare a 0.5 M stock solution of phenylboronic acid in dioxane.
 - Prepare a 0.01 M stock solution of $\text{Pd}(\text{PPh}_3)_4$ in dioxane.
 - Prepare a 1.0 M aqueous solution of K_2CO_3 .
 - Prepare a 0.05 M stock solution of an internal standard (e.g., dodecane) in dioxane.
- Reaction Setup:
 - In separate, identical reaction vials equipped with stir bars, add the reagents in the following order under an inert atmosphere (N_2 or Ar):
 - 1.0 mL of the respective halopyridine stock solution (0.1 mmol).

- 0.5 mL of the internal standard stock solution (0.025 mmol).
- 2.0 mL of 1,4-dioxane.
- 0.5 mL of the K_2CO_3 solution.
- 0.22 mL of the phenylboronic acid stock solution (0.11 mmol).
- Place the vials in a pre-heated reaction block at 80°C and begin vigorous stirring.
- Initiation and Sampling:
 - To initiate the reaction ($t=0$), add 0.2 mL of the $Pd(PPh_3)_4$ stock solution to each vial.
 - At specified time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a 50 μ L aliquot from each reaction.
 - Immediately quench the aliquot in a vial containing 1 mL of diethyl ether and 0.5 mL of water. Vortex thoroughly.
- Analysis:
 - Analyze the organic layer of each quenched sample by Gas Chromatography-Mass Spectrometry (GC-MS).^[8]
 - Calculate the concentration of the product and the remaining starting material by comparing their peak areas to the peak area of the internal standard.
 - Plot the concentration of the product versus time for each analogue to determine the initial reaction rates.

Expected Outcome: The reaction with 2,5-Dibromo-4-methylpyridine is expected to proceed significantly faster than the reaction with 2-Chloro-5-bromo-4-methylpyridine at the C-5 position, demonstrating the higher reactivity of the C-Br bond.

Caption: Workflow for the comparative kinetic analysis of cross-coupling reactions.

Protocol 2: Spectroscopic Characterization of Analogues

Objective: To unambiguously identify the structure of a synthesized or purchased halopyridine analogue.

Methodology:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
 - Acquire a ¹H NMR spectrum. The chemical shifts and coupling patterns of the aromatic protons and the methyl group protons will be diagnostic for each isomer.[\[15\]](#) For example, the proton at C6 will typically appear as a singlet, while a proton at C3 might show coupling to the methyl group.
 - Acquire a ¹³C NMR spectrum. The number of signals and their chemical shifts, particularly for the carbon atoms bonded to halogens, will help confirm the substitution pattern.[\[16\]](#)
- Mass Spectrometry (MS):
 - Analyze the sample using GC-MS with electron ionization (EI).
 - The molecular ion (M⁺) peak will confirm the molecular weight.
 - Crucially, the isotopic pattern of the molecular ion will be characteristic of the number of bromine and chlorine atoms. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, while chlorine has two (³⁵Cl and ³⁷Cl) in a ~3:1 ratio. This results in a unique and easily identifiable pattern for each analogue.

Conclusion

The structural analogues of **2-Chloro-3,5-dibromo-4-methylpyridine** represent a rich toolkit for chemists and drug discovery professionals. Understanding the nuanced differences in their physicochemical properties and reactivity is paramount for their effective utilization. Bromo-substituents serve as highly reactive handles for palladium-catalyzed cross-coupling, enabling

facile diversification, while chloro-substituents are generally more amenable to nucleophilic aromatic substitution. This differential reactivity allows for programmed, site-selective functionalization of the pyridine core. By leveraging the principles and protocols outlined in this guide, researchers can make informed decisions in selecting the optimal building block to accelerate their research and development efforts.

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